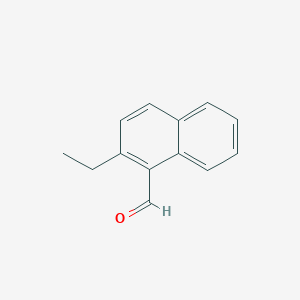
2-Ethyl-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylnaphthalene-1-carbaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a naphthalene ring substituted with an ethyl group at the second position and an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylnaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylnaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-ethylnaphthalene-1-carbaldehyde may involve the oxidation of 2-ethylnaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. This method is advantageous due to its scalability and relatively straightforward reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-ethylnaphthalene-1-carboxylic acid.
Reduction: 2-ethylnaphthalene-1-methanol.
Substitution: 2-ethylnitronaphthalene (from nitration).
Aplicaciones Científicas De Investigación
2-Ethylnaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of 2-ethylnaphthalene-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-Methylnaphthalene-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
1-Naphthaldehyde: Lacks the ethyl substitution, featuring only the aldehyde group on the naphthalene ring.
2-Ethylnaphthalene: Lacks the aldehyde group, featuring only the ethyl substitution on the naphthalene ring.
Uniqueness: 2-Ethylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the naphthalene ring
Propiedades
Fórmula molecular |
C13H12O |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-ethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-9H,2H2,1H3 |
Clave InChI |
HQQPRGFWHWKRSG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)

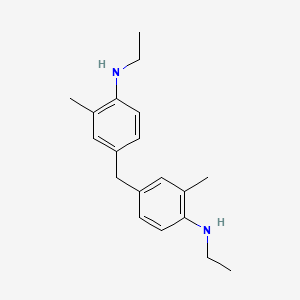

![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
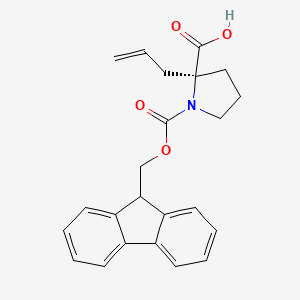
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
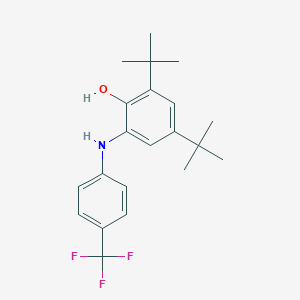
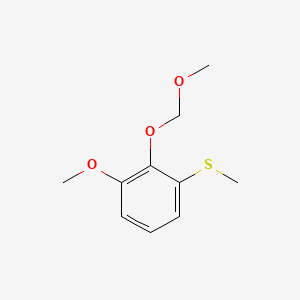
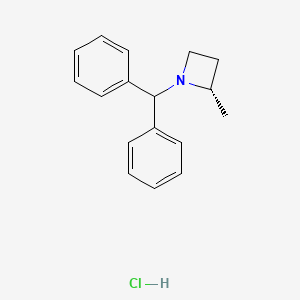
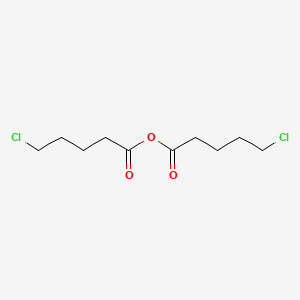

![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
